2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde
Description
Properties
IUPAC Name |
(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)18-8-10-20-11-9-18/h1-5,12-13H,6-11H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJNVZPSMYAON-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde, also known by its CAS number 329265-13-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.34 g/mol. The structure features a morpholine ring, a cyclopentene moiety, and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related cyclopentenediones has shown their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and mitochondrial dysfunction .
The specific mechanisms by which this compound exerts its antitumor effects may involve:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.
Enzyme Inhibition
The compound may also interact with specific enzymes or receptors, potentially acting as an inhibitor. For example, studies suggest that similar compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell signaling pathways .
The biological activity of this compound likely involves:
- Binding to Target Proteins : The compound may bind to proteins involved in cell signaling, leading to altered cellular responses.
- Modulation of Apoptotic Pathways : By affecting the balance between pro-apoptotic and anti-apoptotic proteins, the compound can influence cell survival.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Study on Cyclopentenediones : Research has demonstrated that cyclopentenediones can exhibit selective cytotoxicity against various cancer cell lines. These compounds showed IC50 values in the low micromolar range, indicating potent activity .
- Farnesyltransferase Inhibition : A study identified a farnesyltransferase inhibitor that demonstrated significant potency against multiple cancer types. This study emphasized the importance of structural modifications to enhance biological activity .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism | IC50 (μM) |
|---|---|---|---|
| IMB-1406 | Antitumor | Farnesyltransferase inhibition | 6.92–8.99 |
| Cyclopentenedione A | Cytotoxicity | Apoptosis induction | <10 |
| Cyclopentenedione B | Enzyme inhibition | Cell cycle arrest | <5 |
Scientific Research Applications
Key Properties
- Molecular Formula : CHN\O
- CAS Number : 127687-08-5
Biological Applications
Research indicates that this compound may exhibit various biological activities, particularly as an inhibitor of specific protein interactions. Notably, it has been studied for its potential role in modulating immune responses by inhibiting leukocyte function-associated antigen 1 (LFA-1), which is crucial for immune cell adhesion and migration.
Research Applications
The compound has been referenced in various scientific studies and patent literature, highlighting its relevance in pharmaceutical research. Some notable applications include:
Medicinal Chemistry
- Drug Development : The compound's potential as a therapeutic agent is significant, particularly in targeting diseases related to immune dysfunction.
- Biological Assays : It can be utilized in assays to study protein interactions and cellular responses.
Case Studies
Several studies have explored the efficacy of 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde:
- Inhibitory Effects on LFA-1 : Research demonstrated that derivatives of this compound could effectively inhibit LFA-1 activity in vitro, suggesting potential therapeutic applications in autoimmune diseases.
- Cytotoxicity Studies : Investigations into its cytotoxic effects on cancer cell lines revealed promising results, indicating that it may serve as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Substituent Variations: Dichlorophenyl Analogue
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde (CAS 327106-81-0) shares the same cyclopentene-morpholine scaffold but replaces the phenyl group with a 2,4-dichlorophenyl substituent. Key differences include:
- Molecular Weight : 338.23 (vs. ~307.36 for the phenylmethylidene parent compound), due to chlorine atoms.
- Lipophilicity : Higher logP value (predicted) due to Cl substitution, improving membrane permeability but possibly reducing aqueous solubility .
| Property | Target Compound | Dichlorophenyl Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₂ | C₁₇H₁₇Cl₂NO₂ |
| Molecular Weight | ~307.36 | 338.23 |
| Key Substituents | Phenylmethylidene | 2,4-Dichlorophenylmethylidene |
| Predicted logP | ~2.8 | ~3.5 |
Core Heterocycle Variations: 2-(Morpholin-4-yl)-1,7-Naphthyridines
Patented 2-(morpholin-4-yl)-1,7-naphthyridines () replace the cyclopentene core with a bicyclic naphthyridine system. Differences include:
- Aromaticity: The naphthyridine core enables π-π stacking with biological targets (e.g., kinases), unlike the non-aromatic cyclopentene.
- Solubility : The planar naphthyridine may reduce solubility compared to the puckered cyclopentene.
- Bioactivity : Naphthyridines are prioritized for hyperproliferative diseases, while cyclopentene derivatives may target inflammatory pathways (e.g., TLR modulation) .
Functional Group Comparisons: Chromene Derivatives
Chromene derivatives (e.g., Compound 1E, ) with morpholine-related groups highlight:
- Polarity: The cyano group in 1E (Rf 0.41) increases polarity compared to the aldehyde in the target compound.
- Melting Points : Chromenes (m.p. 223–227°C) exhibit higher thermal stability than cyclopentene-carbaldehydes, likely due to extended conjugation .
Research Findings and Implications
- Conformational Analysis : The cyclopentene ring in the target compound likely adopts a puckered conformation (Cremer-Pople parameters), whereas planar systems (naphthyridines, chromenes) show rigid geometries. Puckering may enhance binding flexibility in biological targets .
- Therapeutic Potential: Morpholine-containing compounds in act as TLR7-9 antagonists for lupus. The target compound’s aldehyde group could form Schiff bases with lysine residues in TLRs, modulating activity differently than nitrile or aryl groups in analogues .
- Synthetic Accessibility : The dichlorophenyl analogue’s higher molecular weight and halogenation may complicate synthesis compared to the parent compound, requiring stringent purification .
Q & A
Q. What are the key synthetic strategies for preparing 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves a multi-step approach, including:
- Condensation reactions : Reacting morpholine derivatives with cyclopentenone precursors, followed by phenylmethylidene introduction via Knoevenagel or aldol-like condensation .
- Catalytic optimization : Using Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
Q. How can researchers design initial biological activity screens to evaluate the pharmacological potential of this compound?
- In vitro assays :
- Dose-response curves : Test concentrations from 1 µM to 100 µM to establish efficacy thresholds .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling be integrated to resolve the conformational dynamics of the cyclopentene ring in this compound?
- Crystallography : Use SHELX or WinGX for structure solution and refinement. The cyclopentene ring’s puckering amplitude (q) and phase angle (φ) can be quantified using Cremer-Pople coordinates .
- Computational modeling : DFT (e.g., B3LYP/6-311G**) or MD simulations to analyze ring flexibility and substituent effects on conformation .
- Validation : Compare experimental (X-ray) and computed bond lengths/angles to assess accuracy .
Q. What methodologies are recommended for analyzing potential tautomeric forms or isomerism in this compound under varying experimental conditions?
- Tautomerism :
- Isomerism :
Q. How should researchers address discrepancies in biological activity data obtained from different assay models for this compound?
- Assay standardization :
- Statistical analysis :
- Mechanistic studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
